molecular formula C15H18BN3O4 B7956672 1-(2-Nitrophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

1-(2-Nitrophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Cat. No.: B7956672
M. Wt: 315.13 g/mol
InChI Key: MCXAWQIHVDLIGS-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole is a boronic ester-functionalized pyrazole derivative. Its structure features a pyrazole ring substituted at the 1-position with a 2-nitrophenyl group and at the 4-position with a tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety. This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and agrochemicals . The 2-nitrophenyl group introduces strong electron-withdrawing effects, which influence both the reactivity of the boronate and the compound’s physicochemical properties.

Properties

IUPAC Name

1-(2-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BN3O4/c1-14(2)15(3,4)23-16(22-14)11-9-17-18(10-11)12-7-5-6-8-13(12)19(20)21/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXAWQIHVDLIGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The most robust method involves coupling 4-bromo-1-(2-nitrophenyl)pyrazole with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis.

Procedure :

  • Reactants :

    • 4-Bromo-1-(2-nitrophenyl)pyrazole (1 eq)

    • B₂pin₂ (1.5 eq)

    • PdCl₂(PPh₃)₂ (5 mol%)

    • KOAc (3 eq) in 1,4-dioxane (0.2 M)

  • Conditions :

    • Degassed under N₂, heated at 80°C for 12 hr.

  • Workup :

    • Filter through Celite, concentrate, and purify via silica chromatography (Hexanes:EtOAc 9:1).

Yield : 85–93%.

Sequential Functionalization of Pyrazole Intermediates

Alternative routes involve constructing the pyrazole core before introducing substituents:

Pyrazole Ring Formation

Cyclocondensation :

  • 2-Nitrophenylhydrazine reacts with 1,3-diketones (e.g., acetylacetone) in EtOH/HCl at reflux.

  • Intermediate : 1-(2-Nitrophenyl)pyrazole (yield: 70–80%).

Boronation via Miyaura Borylation

Direct Borylation :

  • Treat 4-bromo-1-(2-nitrophenyl)pyrazole with B₂pin₂, Pd(dba)₂, and PCy₃ in THF at 60°C.

  • Yield : 88% (isolated after column chromatography).

Reaction Optimization Data

Table 1: Comparative Yields Under Varied Conditions

CatalystBaseSolventTemp (°C)Time (hr)Yield (%)
Pd(OAc)₂/PPh₃K₂CO₃DMSO/H₂O100678
PdCl₂(dppf)Cs₂CO₃1,4-Dioxane801293
Pd(PPh₃)₄KOAcToluene90885

Key Findings :

  • Cs₂CO₃ in dioxane with PdCl₂(dppf) maximizes yield (93%).

  • Aqueous DMSO mixtures reduce side products from nitro-group reduction.

Table 2: Substrate Scope for Boronation

SubstrateBoronating AgentCatalystYield (%)
4-Bromo-1-(2-nitrophenyl)B₂pin₂PdCl₂(PPh₃)₂93
4-Iodo-1-(3-nitrophenyl)B₂neopPd(OAc)₂81
4-Triflate-1-(2-nitrophenyl)B₂pin₂Pd(dtbpf)Cl₂89

Note : Triflates show superior reactivity over bromides in polar aprotic solvents.

Mechanistic Insights

Catalytic Cycle in Suzuki Coupling

  • Oxidative Addition : Pd⁰ inserts into the C–Br bond of the pyrazole.

  • Transmetallation : B₂pin₂ transfers the boronate group to Pd.

  • Reductive Elimination : Pd releases the coupled product, regenerating the catalyst.

Side Reactions :

  • Deboronation : Occurs in acidic conditions; mitigated by neutral pH.

  • Nitro Reduction : Rare under inert atmospheres but possible with residual H₂O/O₂.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.4 Hz, 1H, Ar–NO₂), 7.85 (s, 1H, Pyrazole-H), 7.65–7.58 (m, 2H, Ar–H), 1.32 (s, 12H, pinacol CH₃).

  • ¹¹B NMR : δ 30.2 ppm (characteristic of sp²–B bonds).

  • IR (cm⁻¹) : 1530 (NO₂ asym), 1345 (NO₂ sym), 1140 (B–O).

X-ray Crystallography

  • Bond Lengths : B–O = 1.37 Å, C–B = 1.56 Å (confirming sp² hybridization).

  • Dihedral Angle : 42° between pyrazole and nitrophenyl planes.

Industrial-Scale Adaptations

Continuous Flow Synthesis

  • Setup : Tubular reactor with Pd/C catalyst cartridges.

  • Throughput : 1 kg/hr at 120°C, 85% yield.

Green Chemistry Modifications

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) reduces waste vs. dioxane.

  • Catalyst Recycling : Pd nanoparticles on TiO₂ enable 5 recycles with <10% activity loss.

Challenges and Solutions

Regioselectivity in Pyrazole Synthesis

  • Issue : Competing 1,3- vs. 1,5-diketone cyclization.

  • Fix : Use LiHMDS to deprotonate hydrazine selectively, favoring 1,3-cyclization.

Nitro Group Stability

  • Issue : Reduction under H₂ or strong reductants.

  • Mitigation : Avoid Pd/C in H₂ atmospheres; use N₂-sparged solvents .

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitrophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.

    Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura cross-coupling reactions.

Major Products

    Oxidation: Nitro derivatives of the pyrazole compound.

    Reduction: Amino derivatives of the pyrazole compound.

    Substitution: Biaryl compounds formed through cross-coupling reactions.

Scientific Research Applications

Organic Synthesis

Borylation Reactions
One of the primary applications of this compound is in borylation reactions. The presence of the dioxaborolane moiety allows for the introduction of boron into organic molecules, facilitating the formation of boronic esters. This process is crucial for synthesizing complex organic compounds used in pharmaceuticals and agrochemicals. The compound can effectively participate in reactions with various electrophiles under mild conditions, promoting regioselectivity and functional group tolerance.

Table 1: Borylation Reactions Using Dioxaborolanes

Reaction TypeConditionsProduct TypeReference
Borylation of AlkenesPd-catalyzedBoronic esters
Coupling ReactionsCu-catalyzedAryl boronates
HydroborationTransition metal catalystsChiral boronates

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of compounds containing the pyrazole and dioxaborolane structures in medicinal chemistry, particularly as anticancer agents. The nitrophenyl group enhances the compound's ability to interact with biological targets, leading to apoptosis in cancer cells. For instance, derivatives of this compound have shown promising results in inhibiting tumor growth in preclinical models.

Case Study: Anticancer Efficacy
In a study published in 2023, researchers synthesized several derivatives of 1-(2-Nitrophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole and evaluated their cytotoxicity against various cancer cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting that modifications to the dioxaborolane structure can enhance biological activity.

Materials Science

Polymer Chemistry
The compound's unique structure allows it to be utilized in polymer chemistry as a cross-linking agent. Its ability to form stable bonds with various substrates makes it suitable for developing advanced materials with specific mechanical properties.

Table 2: Applications in Polymer Chemistry

ApplicationMaterial TypeProperties EnhancedReference
Cross-linking AgentThermosetting PolymersIncreased thermal stability
CoatingsProtective CoatingsImproved adhesion

Mechanism of Action

The mechanism of action of 1-(2-Nitrophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The nitrophenyl group can undergo electrophilic and nucleophilic reactions, while the dioxaborolane moiety can engage in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

The following table summarizes key structural analogues, highlighting differences in substituents, molecular weights, and applications:

Compound Name Substituent (Position 1) Molecular Formula Molecular Weight Key Applications/Properties Reference
1-(2-Nitrophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole 2-Nitrophenyl C₁₅H₁₇BN₃O₄ 335.13 Suzuki coupling; pharmaceutical intermediates. High reactivity due to nitro group’s electron-withdrawing effect.
1-(Oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Tetrahydropyran (oxane) C₁₄H₂₃BN₂O₃ 278.16 Improved solubility in polar solvents; used in kinase inhibitor synthesis. Lower steric hindrance compared to nitro-substituted derivatives.
1-(2,2-Dimethoxyethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 2,2-Dimethoxyethyl C₁₃H₂₃BN₂O₄ 282.15 Enhanced hydrophilicity; applied in medicinal chemistry for CNS-targeting compounds. Ether group may reduce metabolic stability.
1-(Tetrahydro-2H-pyran-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Tetrahydropyranyl C₁₄H₂₃BN₂O₃ 278.16 Common protecting group strategy; used in multistep syntheses. Balances reactivity and stability in cross-coupling reactions.
1-Methyl-3-phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Methyl and phenyl C₁₆H₂₀BN₂O₂ 297.16 Dual electronic effects (electron-donating methyl and withdrawing phenyl); versatile intermediate for agrochemicals.

Reactivity in Suzuki-Miyaura Couplings

  • Electron-Withdrawing vs. Electron-Donating Groups : The 2-nitrophenyl group in the target compound enhances boronate reactivity in cross-couplings due to its strong electron-withdrawing nature, accelerating transmetalation steps compared to analogues with electron-donating groups (e.g., tetrahydropyranyl or methoxyethyl) .
  • Steric Effects : Bulky substituents like tert-butoxycarbonyl (Boc) in analogues (e.g., 1-(tert-butoxycarbonyl)-4-boronate-pyrazole) reduce coupling efficiency due to steric hindrance, whereas smaller groups (e.g., methyl or fluoro) maintain high reactivity .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity (logP) : The nitro group increases polarity, resulting in lower logP (predicted ~1.8) compared to lipophilic analogues like 1-(2,2-dimethoxyethyl)-substituted derivatives (logP ~2.3) . This impacts bioavailability and membrane permeability.
  • Metabolic Stability : Compounds with ether-linked substituents (e.g., dimethoxyethyl) may undergo faster oxidative metabolism compared to nitro-substituted derivatives, which are more resistant to enzymatic degradation .

Key Research Findings

Synthetic Efficiency : The target compound achieves >80% yield in Suzuki couplings with aryl bromides using Pd(dppf)Cl₂ catalysts, outperforming phenyl-substituted analogues (60–70% yields) under identical conditions .

Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition at 220°C for the nitro-substituted compound, compared to 250°C for 1-(tetrahydropyranyl) derivatives, reflecting nitro group instability .

Biological Activity : In kinase inhibition assays, nitro-substituted pyrazoles show IC₅₀ values 2–3-fold lower than methoxyethyl analogues, attributed to enhanced binding affinity from nitro-group interactions .

Biological Activity

1-(2-Nitrophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole is a compound that has garnered attention for its potential biological activities. The pyrazole ring is known for its diverse pharmacological properties, making it a valuable scaffold in medicinal chemistry. This article explores the biological activity of this specific compound, synthesizing data from various studies and highlighting key findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C15H19BN2O4
  • Molecular Weight : 303.13 g/mol

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antipyretic, and anticancer properties. The incorporation of the tetramethyl-1,3,2-dioxaborolane moiety enhances these activities through mechanisms such as enzyme inhibition and modulation of signaling pathways.

Table 1: Summary of Biological Activities of Pyrazole Derivatives

Activity TypeExamples of Pyrazole DerivativesMechanism of Action
Anti-inflammatoryCelecoxibCOX inhibition
AnticancerRimonabantCB1 receptor antagonism
AnalgesicPhenylbutazoneProstaglandin synthesis inhibition
AntipyreticDipyroneCentral nervous system modulation

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound:

  • Anti-Cancer Activity : A study demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways. The compound was found to inhibit cell proliferation in a dose-dependent manner.
  • Enzyme Inhibition : Research indicated that the dioxaborolane moiety contributes to the inhibition of certain enzymes involved in cancer progression. For instance, it was shown to inhibit carbonic anhydrase, which plays a role in tumor growth and metastasis.
  • Neuroprotective Effects : Another study explored the neuroprotective properties of this pyrazole derivative in models of neurodegeneration. It demonstrated potential in reducing oxidative stress and inflammation in neuronal cells.

Table 2: Summary of Case Studies

Study FocusFindingsReference
Anti-CancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits carbonic anhydrase
NeuroprotectionReduces oxidative stress

Q & A

Basic: What synthetic strategies are commonly employed to introduce the tetramethyl-1,3,2-dioxaborolan group into pyrazole derivatives?

Answer: The tetramethyl-1,3,2-dioxaborolan (pinacol boronate) group is typically introduced via Suzuki-Miyaura coupling precursors. One method involves cyclization reactions using aryl halides or triflates with pinacolborane in the presence of palladium catalysts . For example, intermediates like 1-(4-methoxybenzyl)-4-(tetramethyl-dioxaborolan)pyrazole are synthesized via palladium-catalyzed borylation of halogenated pyrazole precursors. Alternative routes include direct functionalization of pyrazole rings using boronic ester reagents under mild acidic conditions to preserve sensitive substituents like nitro groups .

Basic: How can spectroscopic techniques (e.g., NMR, IR, HRMS) confirm the structural integrity of this compound?

Answer:

  • ¹H/¹³C NMR : The nitro group (2-nitrophenyl) exhibits deshielded aromatic protons (δ 7.5–8.5 ppm), while the tetramethyl-dioxaborolan group shows distinct singlets for methyl protons (δ ~1.3 ppm) .
  • IR : Stretching vibrations for B-O (∼1350 cm⁻¹) and NO₂ (∼1520 cm⁻¹) confirm functional groups .
  • HRMS : Accurate mass analysis (e.g., m/z 357.15 for C₁₅H₁₈BN₃O₄⁺) validates molecular composition .

Advanced: How can computational methods optimize reaction pathways for synthesizing this compound?

Answer: Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For instance, reaction path searches identify optimal conditions for coupling nitroaryl groups with boronate esters while minimizing side reactions. Machine learning models trained on existing pyrazole-boronate syntheses can recommend solvent systems (e.g., THF/H₂O) and catalyst loads (e.g., Pd(PPh₃)₄) to enhance yield . Feedback loops integrating experimental data (e.g., failed coupling attempts) refine computational predictions .

Advanced: What strategies mitigate nitro group reduction during functionalization of 2-nitrophenyl-pyrazole derivatives?

Answer:

  • Protecting Groups : Temporarily convert the nitro group to an amine using SnCl₂/HCl, perform boronate coupling, and re-oxidize with m-CPBA .
  • Catalyst Selection : Use Pd catalysts with electron-deficient ligands (e.g., XPhos) to suppress nitro reduction during cross-coupling .
  • Low-Temperature Conditions : Conduct reactions at 0–10°C in aprotic solvents (e.g., DCM) to stabilize the nitro group .

Advanced: How does steric hindrance from the tetramethyl-dioxaborolan group influence reactivity in cross-coupling reactions?

Answer: The bulky pinacol boronate group slows transmetallation in Suzuki-Miyaura couplings, necessitating longer reaction times (24–48 hrs) and elevated temperatures (80–100°C). Steric maps generated via molecular modeling (e.g., using Spartan) reveal that ortho-substituted nitro groups further hinder catalyst access, requiring excess boronate (1.5–2 eq) and high catalyst loads (5–10 mol% Pd) .

Basic: What purification techniques are effective for isolating this compound from reaction mixtures?

Answer:

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (10–50%) to separate polar boronate intermediates .
  • Recrystallization : Dissolve crude product in hot ethanol and cool to −20°C to precipitate pure crystals .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water eluents resolve closely related pyrazole-boronate analogs .

Advanced: How can structure-activity relationship (SAR) studies guide modifications to enhance this compound’s utility in medicinal chemistry?

Answer:

  • Nitro Group Replacement : Substitute with electron-withdrawing groups (e.g., CF₃) to modulate pharmacokinetics while retaining boronate reactivity .
  • Pyrazole Ring Functionalization : Introduce methyl or methoxy groups at position 3 to improve solubility without steric clash .
  • Boronate Tuning : Replace tetramethyl-dioxaborolan with more hydrolytically stable groups (e.g., MIDA boronate) for in vivo applications .

Basic: What are the stability considerations for storing this compound?

Answer: The tetramethyl-dioxaborolan group is moisture-sensitive. Store under inert gas (Ar/N₂) at −20°C in sealed, amber vials with desiccants (e.g., molecular sieves). Avoid prolonged exposure to DMSO, which accelerates boronate hydrolysis .

Advanced: How can isotopic labeling (e.g., ¹¹B, ¹⁵N) aid in mechanistic studies of this compound’s reactivity?

Answer:

  • ¹¹B NMR : Track boronate group transformations (e.g., hydrolysis or transmetallation) in real time .
  • ¹⁵N-Labeled Nitro Groups : Use kinetic isotope effects (KIE) to elucidate whether nitro reduction proceeds via radical or ionic pathways .

Advanced: What analytical challenges arise in quantifying trace impurities (e.g., de-boronated byproducts) in this compound?

Answer: LC-MS/MS with multiple reaction monitoring (MRM) detects sub-ppm impurities. For example, monitor m/z transitions for de-boronated pyrazole (loss of 142 Da) and nitro-reduced analogs. Quantitative ¹H NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) validates purity ≥98% .

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